4-phenyl-1,3-thiazole-2-thiol
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Overview
Description
4-Phenyl-1,3-thiazole-2-thiol is a heterocyclic compound that contains both sulfur and nitrogen atoms within its five-membered ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-1,3-thiazole-2-thiol typically involves the Hantzsch thiazole synthesis, which is a well-known method for constructing thiazole rings. One common approach involves the reaction of α-haloketones with thiourea under basic conditions. For example, 2-bromoacetophenone can react with thiourea in the presence of a base such as sodium hydroxide to yield this compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
4-phenyl-1,3-thiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert it to the corresponding thiazolidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Disulfides and sulfoxides.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4-phenyl-1,3-thiazole-2-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials, such as sensors and catalysts.
Mechanism of Action
The mechanism of action of 4-phenyl-1,3-thiazole-2-thiol varies depending on its application. For its antifungal activity, it induces oxidative damage in fungal cells by increasing reactive oxygen species (ROS) levels, leading to DNA damage and cell death . In anticancer applications, it may interact with specific molecular targets such as topoisomerase II, resulting in DNA double-strand breaks and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole-2-thiol: Similar in structure but with a fused benzene ring.
4-Phenyl-1,3-thiazole-2-amine: Similar structure but with an amine group instead of a thiol group.
Uniqueness
4-phenyl-1,3-thiazole-2-thiol is unique due to its thiol group, which imparts distinct chemical reactivity and biological activity. The presence of the thiol group allows for the formation of disulfide bonds, which can be crucial for its biological functions .
Properties
IUPAC Name |
4-phenyl-1,3-thiazole-2-thiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NS2/c11-9-10-8(6-12-9)7-4-2-1-3-5-7/h1-6H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCKHTAVNBPQDB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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